molecular formula C12H11NO B104748 4-Amino-2-phenylphenol CAS No. 19434-42-5

4-Amino-2-phenylphenol

Cat. No. B104748
CAS RN: 19434-42-5
M. Wt: 185.22 g/mol
InChI Key: OUIITAOCYATDMY-UHFFFAOYSA-N
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Description

4-Amino-2-phenylphenol is a chemical compound that can be derived from 4-aminophenol, which is a versatile precursor for various pharmaceutical and fine chemical syntheses. The compound's derivatives have been extensively studied due to their potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of derivatives related to 4-Amino-2-phenylphenol has been reported in several studies. For instance, a range of 4-aminophenol derivatives have been synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . Another study reports the synthesis of substituted 2′-amino-biphenyl-2-ols, which are structurally related to 4-Amino-2-phenylphenol, through a double functionalization process involving nitration and cycloetherification . Additionally, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, which shares a phenolic and amino component with 4-Amino-2-phenylphenol, has been achieved by reacting α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-2-phenylphenol has been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the position of substituents in synthesized compounds, such as the nitro group in dibenzofurans . The crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, has been determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-2-phenylphenol derivatives has been explored in several studies. For example, the synthesized Schiff base compounds have been tested for their antimicrobial and antidiabetic activities, showing broad-spectrum activities and significant inhibition of enzymes like amylase and glucosidase . The double functionalization of 2′-amino-biphenyl-2-ols has led to the synthesis of novel compounds with potential applications in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-phenylphenol derivatives have been characterized in various studies. The electrooxidation of 4-aminobiphenyl, a related compound, results in a conducting polymer with electrochromic properties, indicating its potential use in material science applications . The Schiff base compound synthesized from 2-amino-4-methylphenol has been analyzed using Hirshfeld surface analysis, DFT calculations, and anticorrosion studies, demonstrating significant anticorrosion properties for metals like iron and copper .

Scientific Research Applications

Antimicrobial and Antidiabetic Applications

  • 4-Amino-2-phenylphenol derivatives have been synthesized and shown significant antimicrobial activities against a variety of bacteria and fungi, including Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae. They have also demonstrated notable antidiabetic activities through significant inhibition of amylase and glucosidase. Further, these compounds have potential as anticancer agents, as indicated by DNA interaction studies (Rafique et al., 2022).

Optical Properties and Applications

  • Derivatives of 4-Amino-2-phenylphenol have been studied for their optical properties. For instance, thin films prepared from certain derivatives showed absorption peaks in the UV region, indicating potential applications in optical devices. The presence of the OH group was found to influence optical properties significantly (El-Ghamaz et al., 2017).

Electrochemical Applications

  • Modified forms of 4-Amino-2-phenylphenol, such as those combined with phenylglycine derivatives, have been utilized to enhance the electrochemical properties of certain polymers. These have shown great promise in applications like supercapacitors, with one derivative showing a specific capacitance as high as 614.3 F/g (Kowsari et al., 2019).

Environmental Applications

  • Certain strains, like Sphingomonas haloaromaticamans, have been found capable of degrading compounds such as ortho-phenylphenol, indicating potential for bioremediation and treatment of wastewaters contaminated with similar compounds (Perruchon et al., 2016).

Biomedical Applications

  • 4-Amino-2-phenylphenol has been utilized in a thermal-lens detection in a heterogeneous indirect immunoassay for small organic compounds, demonstrating specificity and a low limit of detection. This indicates potential applications in medical diagnostics and environmental monitoring (Nedosekin et al., 2010).

Safety And Hazards

4-Amino-2-phenylphenol is considered hazardous. It causes skin irritation and serious eye irritation . It may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIITAOCYATDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173058
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-phenylphenol

CAS RN

19434-42-5
Record name (1,1'-Biphenyl)-2-ol, 5-amino-
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Record name 19434-42-5
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Record name (1,1'-Biphenyl)-2-ol, 5-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-phenylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Cheng, M Eto, E Taniguchi, S Kuwatsuka… - 防虫 …, 1969 - repository.kulib.kyoto-u.ac.jp
… Table 4, No compound in this group shows any ovicidal effect to Teiranychus telarlus, However, all the compounds except 4-amino-2-phenylphenol (KPP 190) show more or less …
Number of citations: 1 repository.kulib.kyoto-u.ac.jp
S Rich, JG Horsfall - … of the National Academy of Sciences, 1954 - National Acad Sciences
… The exceptions were 4-amino-2-phenylphenol, o-nitrophenol, and the sodium salt of gentisic acid. These may be non-toxic because they simply do not penetrate into the spore to the …
Number of citations: 58 www.pnas.org

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